Propyl 2,4-dioxovalerate, monosodium salt
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Overview
Description
Propyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol. It is also known by its IUPAC name, sodium; (Z)-1,4-dioxo-1-propoxypent-2-en-2-olate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2,4-dioxovalerate, monosodium salt can be synthesized through the esterification of 2,4-dioxovaleric acid with propanol in the presence of a suitable catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Scientific Research Applications
Propyl 2,4-dioxovalerate, monosodium salt has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of propyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dioxovalerate
- Methyl 2,4-dioxovalerate
- Butyl 2,4-dioxovalerate
Uniqueness
Propyl 2,4-dioxovalerate, monosodium salt is unique due to its specific ester group and sodium salt form, which confer distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and industrial applications where these properties are advantageous.
Properties
CAS No. |
85392-52-5 |
---|---|
Molecular Formula |
C8H11O4.Na C8H11NaO4 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
sodium;(Z)-1,4-dioxo-1-propoxypent-2-en-2-olate |
InChI |
InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |
InChI Key |
FJCNTPZBXJFLHK-YJOCEBFMSA-M |
Isomeric SMILES |
CCCOC(=O)/C(=C/C(=O)C)/[O-].[Na+] |
Canonical SMILES |
CCCOC(=O)C(=CC(=O)C)[O-].[Na+] |
Origin of Product |
United States |
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